![molecular formula C11H11ClN2 B11758473 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole](/img/structure/B11758473.png)
4-chloro-5-methyl-3-p-tolyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-methyl-3-p-tolyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Vorbereitungsmethoden
The synthesis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-diketones with arylhydrazines, followed by cyclization and chlorination . Industrial production methods often employ transition-metal catalysts and photoredox reactions to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
4-chloro-5-methyl-3-p-tolyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
4-chloro-5-methyl-3-p-tolyl-1H-pyrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anti-inflammatory effects are linked to its interaction with inflammatory mediators and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-chloro-5-methyl-3-p-tolyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Similar in structure but with different substituents, leading to variations in biological activity.
3-methyl-1-phenyl-1H-pyrazole-5-ol: Known for its use in medicinal chemistry, particularly as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H11ClN2 |
---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
4-chloro-5-methyl-3-(4-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-7-3-5-9(6-4-7)11-10(12)8(2)13-14-11/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
SOXUTRYMNMHLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.